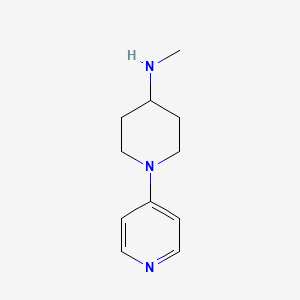

N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-12-10-4-8-14(9-5-10)11-2-6-13-7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWJOMGXJWDIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-pyridyl)-4-(methylamino)piperidine chemical properties

[1]

Executive Summary

1-(4-Pyridyl)-4-(methylamino)piperidine (Systematic Name: N-methyl-1-(pyridin-4-yl)piperidin-4-amine) is a bifunctional heterocyclic scaffold characterized by a 4-aminopyridine core fused with a secondary aliphatic amine.[1][2] This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands (specifically H3 and 5-HT antagonists), and PROTAC linkers.[2]

Its chemical behavior is defined by two distinct basic centers: the pyridine nitrogen , which exhibits enhanced basicity and nucleophilicity due to resonance donation from the piperidine ring (analogous to DMAP), and the secondary methylamino group , which serves as a versatile handle for derivatization.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data |

| Systematic Name | This compound |

| Core Scaffold | 1-(4-Pyridyl)piperidine (CAS 2767-90-0) |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.27 g/mol |

| SMILES | CNCC1CCN(CC1)c2ccncc2 |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (unless protonated) |

| Appearance | Typically a pale yellow to off-white solid or viscous oil |

Basicity and Protonation State

This molecule possesses a unique "dual-base" character:

-

Aliphatic Amine (C4-NHMe): Typical secondary amine, pKa ≈ 10.5 – 11.[1][2]0. This is the primary site of protonation in aqueous media.[1][2]

-

Pyridine Nitrogen (N1'): Unlike unsubstituted pyridine (pKa ~5.2), the nitrogen in this scaffold is strongly activated by the electron-donating piperidine ring (an enamine-like resonance).[1][2] This shifts its pKa to ≈ 9.0 – 9.5, making it structurally and electronically similar to 4-Dimethylaminopyridine (DMAP) .[1][2]

Synthesis & Manufacturing Protocols

The synthesis of this scaffold must avoid the polymerization of the unprotected diamine.[2] Two primary routes are established: Nucleophilic Aromatic Substitution (SₙAr) and Reductive Amination .[1][2]

Route A: Reductive Amination (Preferred)

This route is preferred for its mild conditions and avoidance of metal catalysts.[1][2]

-

Starting Materials: 1-(4-Pyridyl)piperidin-4-one, Methylamine (in THF or MeOH).[1][2]

-

Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]

-

Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.[2]

Route B: SₙAr Coupling

Used when the piperidine core is already functionalized.[1][2]

-

Starting Materials: 4-Chloropyridine hydrochloride, 4-(Methylamino)piperidine (often N-Boc protected to ensure regioselectivity).[1][2]

-

Conditions: High temperature (100–120°C) or Pd-catalyzed Buchwald-Hartwig amination if the chloride is unreactive.[1][2]

-

Note: 4-Chloropyridine is unstable as a free base (polymerizes); it must be generated in situ from the hydrochloride salt.[1][2]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways. Route A (top) is generally higher yielding for this specific amine.[1]

Reactivity Profile & Handling

Nucleophilicity & Selectivity

The molecule contains two nucleophilic nitrogens.[1][2] Selectivity is dictated by steric hindrance and electronic effects:

-

Secondary Amine (NHMe): Sterically accessible and highly nucleophilic.[1][2] It reacts rapidly with acyl chlorides, isocyanates, and sulfonyl chlorides.[2]

-

Pyridine Nitrogen: While basic, it is sterically hindered by the piperidine ring.[2] However, it acts as a super-nucleophilic catalyst (DMAP effect) in acylation reactions.[2]

-

Warning: In the presence of electrophiles, the pyridine nitrogen can form stable N-acyl pyridinium salts, potentially complicating workups.[2]

-

Stability[9]

Applications in Drug Discovery[2][3][7][10][11]

Kinase Inhibition

The 1-(4-pyridyl)piperidine motif is a privileged scaffold in kinase inhibitors.[1][2] The pyridine nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region of kinases (e.g., ROCK, JAK, or CDK families).[2] The methylamino tail extends into the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups.[1][2]

GPCR Ligands

This scaffold is frequently observed in antagonists for:

-

Histamine H3 Receptors: The basic piperidine core mimics the histamine ethylamine chain.[1][2]

-

Serotonin 5-HT Receptors: Used as a linker to connect aromatic pharmacophores.[1][2]

PROTAC Linkers

The diamine nature of this molecule makes it an ideal "exit vector."[1][2] The pyridine attaches to the E3 ligase ligand (e.g., Cereblon binders), while the methylamine serves as the attachment point for the linker chain connecting to the Target Protein ligand.[2]

Safety & Toxicology (SDS Summary)

-

Hazard Classification:

-

Handling:

References

-

Scaffold Properties: Piperidine-based drug discovery: A analysis of the structural features. Journal of Medicinal Chemistry.[1][2][3][4] Link (General reference for piperidine scaffolds).[1][2]

-

Synthesis (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] [1]

-

Synthesis (SnAr): Nucleophilic Aromatic Substitution of 4-Chloropyridine. Organic Syntheses, Coll.[2] Vol. 5, p.977.[2]

-

DMAP Analogy: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts. Chemical Reviews, 1983, 83(3), 297–320.[2]

-

Core CAS Data: 1-(4-Pyridyl)piperidine (CAS 2767-90-0).[1][2][5] Sigma-Aldrich Product Specification.[1][2]Link[1]

Sources

- 1. 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | C11H14N2O2 | CID 1268289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chibek.com [chibek.com]

Pyridin-4-yl piperidine amine scaffold

An In-Depth Technical Guide to the Pyridin-4-yl Piperidine Amine Scaffold: Synthesis, Pharmacology, and Therapeutic Applications

Abstract

The pyridin-4-yl piperidine amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in the design of a wide array of therapeutic agents.[1] Its unique combination of a basic piperidine nitrogen, a hydrogen bond-accepting pyridine ring, and a modifiable amine linker provides a versatile platform for fine-tuning pharmacological activity and pharmacokinetic properties.[2] This guide offers a comprehensive exploration of this scaffold, from its fundamental physicochemical properties and diverse synthetic routes to its extensive applications in targeting various biological entities. We will delve into detailed structure-activity relationships (SAR), examine its role in notable clinical candidates, and provide validated experimental protocols for its synthesis and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful chemical core.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a robust starting point for library development. The piperidine ring itself is one of the most common heterocyclic motifs found in pharmaceuticals.[1] When combined with a 4-pyridyl substituent and an amine functional group, it forms the pyridin-4-yl piperidine amine core—a structure that masterfully balances aqueous solubility, cell permeability, and metabolic stability.

The pyridine ring acts as a polar, ionizable aromatic system that can enhance solubility and engage in crucial hydrogen bonding interactions with protein targets.[3] The piperidine ring provides a three-dimensional, saturated structure that can orient substituents in precise vectors to optimize binding, while its basic nitrogen atom is often critical for receptor anchoring and can be protonated at physiological pH.[4] The appended amine group serves as a key handle for introducing a vast diversity of side chains, enabling systematic exploration of chemical space to achieve desired potency and selectivity. This scaffold has been successfully employed in developing treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2]

Pharmacological Significance and Therapeutic Targets

The versatility of the pyridin-4-yl piperidine amine scaffold is evident in the breadth of its biological targets. Its derivatives have shown high affinity and selectivity for G-protein coupled receptors (GPCRs), protein kinases, and viral enzymes, among others.[2]

Central Nervous System (CNS) Targets

-

Sigma-1 (σ1) Receptors: The scaffold is a key structural element for ligands of the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in neurodegenerative diseases, pain, and psychiatric disorders.[2] Structure-activity relationship studies have shown that the piperidine moiety is a critical element for high affinity. For instance, replacing the piperidine with a piperazine ring can dramatically decrease affinity for the σ1 receptor, highlighting the importance of the piperidine's specific basicity and conformation.[4]

-

Histamine H3 Receptor (H3R): Dual-activity ligands targeting both H3R and σ1R have been developed using this scaffold, presenting novel opportunities for treating complex neurological conditions.[4]

Oncology Targets

-

Protein Kinase B (Akt) Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making Akt a prime target for drug discovery.[2] The pyridin-4-yl piperidine amine core has been incorporated into potent, ATP-competitive inhibitors of Akt.[5] Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have emerged as orally bioavailable inhibitors with significant in vivo antitumor activity.[5]

-

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors: In the context of non-small cell lung cancer, derivatives such as 2-amino-4-(1-piperidine) pyridine have been designed as dual inhibitors of ALK and ROS1, addressing clinical resistance to existing therapies.[1][6]

-

Hypoxia-Inducible Factor 1 (HIF-1α) Pathway Activators: Certain N-(piperidin-4-yl)benzamide derivatives have been shown to activate HIF-1α pathways, inducing apoptosis in tumor cells and demonstrating potent antitumor activity.[7]

Antiviral and Antifungal Applications

-

HIV-1 Reverse Transcriptase Inhibitors: A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated potent activity against wild-type HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with EC50 values in the single-digit nanomolar range.[8]

-

Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was identified as a novel inhibitor of HCV assembly, and subsequent optimization led to analogs with improved potency and metabolic stability.[9]

-

Antifungal Agents: Inspired by known antifungals like amorolfine, 4-aminopiperidine derivatives have been developed that target ergosterol biosynthesis.[10] These compounds show broad-spectrum activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.[10]

Synthetic Strategies

The synthesis of pyridin-4-yl piperidine amine derivatives can be achieved through several reliable routes, generally involving the coupling of a pre-functionalized pyridine with a piperidine core. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the reaction of a piperidine derivative with an activated pyridine, typically a 4-halopyridine.

Caption: General workflow for SNAr-based synthesis.

This reaction is typically performed in a polar solvent with a base to scavenge the resulting hydrohalic acid. For example, reacting 4-chloropyridine hydrochloride with a protected piperidine amine in the presence of a base like triethylamine is a standard procedure.[11]

Reductive Amination

Reductive amination is a powerful method for functionalizing the amine group on the piperidine ring or for constructing the piperidine ring itself. To build derivatives from a core aminopiperidine, an aldehyde or ketone is reacted with the amine to form an intermediate imine/enamine, which is then reduced in situ.

Caption: Reductive amination for N-functionalization.

This method is particularly useful for attaching a wide variety of substituents to the amine nitrogen and is known for its high yields and tolerance of various functional groups.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and effectiveness.[10]

Multi-Component and Advanced Coupling Reactions

For more complex structures, modern cross-coupling reactions are employed. For instance, Suzuki or Buchwald-Hartwig coupling can be used to attach aryl or heteroaryl groups to the pyridine or piperidine rings. In some cases, multi-component reactions can be used to construct the substituted pyridine ring itself from acyclic precursors. More advanced syntheses may involve a sequence of reactions, such as an initial Mitsunobu or Suzuki coupling to build a complex pyridine system, followed by deprotection of the piperidine for further functionalization.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridin-4-yl piperidine amine scaffold has yielded critical insights into the structural requirements for potent and selective biological activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyridyl Piperidines via Buchwald-Hartwig Amination

Introduction: The Significance of the Pyridyl-Piperidine Scaffold

The fusion of a pyridine ring and a piperidine moiety creates a structural motif of paramount importance in modern drug discovery and development. This prevalence stems from the unique physicochemical properties conferred by each component. The pyridine ring, an electron-deficient aromatic heterocycle, often serves as a key hydrogen bond acceptor and can engage in crucial π-stacking interactions with biological targets. Conversely, the saturated piperidine ring provides a three-dimensional scaffold that can be tailored to optimize spatial orientation, improve metabolic stability, and enhance solubility. Consequently, the pyridyl-piperidine core is a privileged scaffold found in numerous pharmaceuticals.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging the critical C-N bond that links these two heterocyclic systems.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the pyridine ring.[2][3] The mild reaction conditions, broad substrate scope, and high functional group tolerance of the Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists.[4]

This document provides a comprehensive guide to the Buchwald-Hartwig amination for the synthesis of pyridyl piperidines, covering mechanistic principles, detailed experimental protocols, and key optimization parameters for researchers in the pharmaceutical and chemical industries.

Mechanistic Overview: Navigating the Catalytic Cycle with Pyridyl Substrates

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction, especially when dealing with heteroaromatic substrates like pyridine.

The generally accepted mechanism involves three primary steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the pyridyl halide, forming a Pd(II) complex. The reactivity of the halide follows the general trend I > Br > OTf > Cl.[6][7]

-

Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed as the desired pyridyl piperidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

// Invisible nodes for layout {rank=same; Reactants1; Reactants2; Base;} {rank=same; Pd0; Product;}

// Final Output Edge edge [color="#34A853", style=bold, penwidth=2.0]; Final_Product [label="Final Product", shape=box, style=invis]; Product -> Final_Product [style=invis]; }

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the N-methyl-1-(pyridin-4-yl)piperidin-4-amine Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Kinase Inhibitor Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a diverse range of biological targets. Within this class of heterocycles, the N-methyl-1-(pyridin-4-yl)piperidin-4-amine scaffold has emerged as a versatile and potent platform for the design of novel kinase inhibitors. This scaffold combines the advantageous features of the piperidine ring with the hydrogen-bonding capabilities of the pyridine and amine functionalities, making it particularly well-suited for targeting the ATP-binding pocket of various kinases.

This technical guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its application in the development of inhibitors for key kinases implicated in disease. We will explore its utility in targeting Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (BTK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), providing detailed, field-proven protocols for the characterization of inhibitors based on this promising scaffold.

Part 1: The Core Scaffold: Synthesis and Physicochemical Properties

The synthesis of the this compound core can be efficiently achieved through a multi-step sequence, most commonly employing a reductive amination strategy. This approach offers a robust and scalable route to the desired product.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from commercially available N-Boc-4-aminopiperidine and 4-pyridinecarboxaldehyde.

Step 1: Synthesis of tert-butyl (1-(pyridin-4-ylmethyl)piperidin-4-yl)carbamate

-

Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[2] Stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: N-Methylation and Deprotection

-

N-Methylation: The secondary amine can be methylated using various methods. A common approach is the Eschweiler-Clarke reaction.[3] To a solution of the product from Step 1 in formic acid, add aqueous formaldehyde. Heat the reaction mixture at reflux for several hours.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[3] After cooling the reaction mixture from the previous step, add a strong acid such as hydrochloric acid (HCl) and stir at room temperature or with gentle heating.

-

Work-up and Purification: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The final product can be purified by column chromatography or crystallization to yield this compound.

Caption: Synthetic route to the core scaffold.

Part 2: Targeting Key Kinases: JAK3, BTK, and p38 MAPK

The this compound scaffold has shown significant promise in the development of inhibitors for several key kinases involved in inflammatory diseases and cancer. The pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the N-methyl-piperidin-4-amine portion can be tailored to interact with specific residues, conferring both potency and selectivity.

Janus Kinase 3 (JAK3)

Mechanistic Rationale: JAK3 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in immune cells.[4] It is primarily associated with the common gamma chain (γc) of cytokine receptors, and its activation is essential for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] Dysregulation of the JAK3-STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and in transplant rejection. Selective inhibition of JAK3 is therefore a highly sought-after therapeutic strategy.

Caption: JAK3 signaling and point of inhibition.

Bruton's Tyrosine Kinase (BTK)

Mechanistic Rationale: BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of pathways that promote B-cell proliferation, survival, and differentiation.[6] Aberrant BTK signaling is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Caption: BTK signaling and point of inhibition.

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Mechanistic Rationale: The p38 MAPK pathway is a key signaling cascade that is activated in response to a wide range of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[7] Activation of p38 MAPK leads to the phosphorylation of a variety of downstream substrates, including other kinases and transcription factors, which in turn regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8] Chronic activation of the p38 pathway is associated with inflammatory diseases like rheumatoid arthritis and Crohn's disease.

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 4-(methylamino)-1-(pyridin-4-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 4-(methylamino)-1-(pyridin-4-yl)piperidine, a key building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for reproducibility and scalability, with a focus on the underlying chemical principles and safety considerations. This guide is intended for an audience with a foundational knowledge of organic synthesis.

Introduction and Significance

4-(methylamino)-1-(pyridin-4-yl)piperidine is a disubstituted piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of this compound, featuring a methylamino group at the 4-position and a pyridin-4-yl group at the 1-position, makes it a versatile synthon for exploring structure-activity relationships in drug development programs, particularly in the areas of kinase inhibitors and central nervous system agents.[1][2]

The synthesis of this target molecule can be efficiently achieved through a convergent two-step sequence commencing with commercially available starting materials. The strategy hinges on two robust and well-established transformations: a Buchwald-Hartwig amination to form the C-N bond between the pyridine and piperidine rings, followed by a reductive amination to install the methylamino group.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the piperidine nitrogen and the C4-amino bond. This leads to two key starting materials: 4-aminopiperidine (with appropriate protection) and a suitable 4-halopyridine. An alternative disconnection points towards 1-(pyridin-4-yl)piperidin-4-one as a key intermediate, which can then be converted to the target secondary amine. The latter approach is often preferred due to the commercial availability and stability of the piperidone intermediate.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 4-(methylamino)-1-(pyridin-4-yl)piperidine.

Detailed Synthetic Protocols

This synthesis is presented in two main stages:

-

Step 1: Synthesis of 1-(pyridin-4-yl)piperidin-4-one.

-

Step 2: Reductive amination to yield 4-(methylamino)-1-(pyridin-4-yl)piperidine.

Materials and Equipment

| Reagent/Equipment | Supplier | Grade |

| 4-Piperidone hydrochloride | Sigma-Aldrich | ≥98% |

| 4-Chloropyridine hydrochloride | Sigma-Aldrich | ≥98% |

| Palladium(II) acetate | Strem Chemicals | 99% |

| rac-BINAP | Strem Chemicals | 98% |

| Sodium tert-butoxide | Acros Organics | 98% |

| Toluene | Fisher Scientific | Anhydrous |

| Methylamine solution | Sigma-Aldrich | 40% in H₂O |

| Sodium triacetoxyborohydride | Oakwood Chemical | 97% |

| Dichloromethane (DCM) | VWR | Anhydrous |

| Methanol (MeOH) | J.T. Baker | ACS Grade |

| Rotary Evaporator | Heidolph | |

| Magnetic Stirrer/Hotplate | IKA | |

| Schlenk Line | Chemglass | |

| Thin Layer Chromatography (TLC) | MilliporeSigma | Silica gel 60 F₂₅₄ |

Step 1: Synthesis of 1-(pyridin-4-yl)piperidin-4-one

This step employs a palladium-catalyzed Buchwald-Hartwig amination reaction. The use of a bulky biaryl phosphine ligand like rac-BINAP is crucial for achieving high catalytic activity and yield.

Caption: Reductive amination to yield the final target compound.

Protocol:

-

Dissolve 1-(pyridin-4-yl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add an aqueous solution of methylamine (40%, 1.5 eq) to the stirred solution at room temperature.

-

Stir the mixture for 1-2 hours to allow for imine formation. The progress can be monitored by the disappearance of the ketone starting material on TLC.

-

Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (Gradient elution: 0-15% Methanol in Dichloromethane, with 1% triethylamine to prevent streaking) to yield 4-(methylamino)-1-(pyridin-4-yl)piperidine as the final product.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

-

Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. [3]Handle under an inert atmosphere.

-

Sodium triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.

-

Methylamine: A corrosive and flammable gas/liquid with a strong odor. [4]Use in a well-ventilated area.

-

Solvents: Toluene and dichloromethane are flammable and/or toxic. [5]Avoid inhalation and skin contact.

Troubleshooting and Key Considerations

-

Low Yield in Step 1: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is critical.

-

Incomplete Reaction in Step 2: Allow sufficient time for imine formation before adding the reducing agent. If the reaction stalls, a slight excess of methylamine and the reducing agent can be added.

-

Purification Challenges: The basic nature of the final product can lead to tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape.

References

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET: 4-Amino-1-methylpiperidine.

- YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4.

- PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

- PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- The University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.

- PMC. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).

Sources

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Flash Chromatography for Aminopiperidines

Welcome to the Advanced Purification Support Hub. Subject: Optimization of Flash Chromatography Conditions for Aminopiperidine Derivatives. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction: The "Silanol Trap"

If you are purifying aminopiperidines, you have likely encountered the "Silanol Trap." Aminopiperidines are basic secondary or tertiary amines (

The Mechanism of Failure: When a basic aminopiperidine meets acidic silica, it undergoes an acid-base reaction, forming a salt. This is not simple adsorption; it is ion-exchange chromatography occurring unintentionally. The result is severe peak tailing (streaking), irreversible adsorption (yield loss), and co-elution with impurities.

This guide provides the protocols to neutralize this interaction and achieve symmetrical peaks.

Module 1: Method Selection Strategy

Before mixing solvents, determine your starting point using this decision matrix.

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on compound solubility and purity requirements.

Module 2: Standard Silica Protocols (The Workhorse)

If you must use standard silica (irregular, 40-63 µm), you must use a mobile phase modifier to compete for silanol sites.

Protocol A: The "DCM/MeOH/Ammonia" System

Best for: Polar aminopiperidines that require methanol for elution.

The Golden Rule: Do not use aqueous ammonium hydroxide (

Reagents:

-

DCM (HPLC Grade)

-

7N Ammonia in Methanol (Commercially available)

Step-by-Step:

-

Preparation: Prepare a stock solution of "10% Ammonia in MeOH" by mixing 7N

with pure MeOH. -

Mobile Phase: Use this stock solution as your "Solvent B" and pure DCM as "Solvent A."

-

Gradient: Run a gradient from 0% to 20% Solvent B.

-

Note: 10% Solvent B = 1% total Ammonia in the column. This is sufficient to block silanols [1].

-

-

Equilibration: Flush the column with 5 CV (Column Volumes) of the starting mobile phase containing at least 1% modifier to "coat" the silica before injection.

Protocol B: The "Hexane/EtOAc/TEA" System

Best for: Lipophilic aminopiperidines.

Reagents:

Step-by-Step:

-

The Premix: Add 1% TEA (

) to BOTH the Hexane and EtOAc bottles.-

Critical: If you only add TEA to the EtOAc (Solvent B), your starting conditions (100% Hexane) will lack the modifier, and the amine will stick immediately upon loading.

-

-

Loading: Dissolve sample in the starting mobile phase (Hexane + 1% TEA). If insoluble, use DCM for loading but keep volume <1% of column volume.

Module 3: Amine-Functionalized Silica (The Modern Solution)

Why switch? Amine-bonded silica (KP-NH) has a basic surface. It repels basic impurities and does not require toxic modifiers like TEA or Ammonia [2].

Advantages:

-

Solvent Swap: You can often purify polar amines using Hexane/EtOAc instead of DCM/MeOH.

-

Green Chemistry: Eliminates chlorinated solvents and foul-smelling amines.

-

Sample Recovery: No need to wash away TEA salts from your final product.

Protocol:

-

Column: Commercial Amine-functionalized silica cartridge.

-

Solvents: Hexane (A) and Ethyl Acetate (B).[2][3][4][5][7] NO MODIFIERS.

-

Gradient: Start 0% B. Ramp to 100% B.

-

Observation: Aminopiperidines usually elute sharper and earlier than on standard silica.

Module 4: Visualization (Seeing the Invisible)

Aminopiperidines often lack strong UV chromophores. Use the following stains for TLC monitoring.

| Stain Reagent | Target Functionality | Color Result | Preparation Tip |

| Ninhydrin | Primary/Secondary Amines | Red/Pink | Requires heat.[8] Best for piperidines with free -NH. |

| Dragendorff | Tertiary Amines / Alkaloids | Orange on Yellow | No heat required. High specificity for tertiary amines. |

| Iodine ( | General Organic | Brown/Yellow | Reversible. Good for initial check. |

| KMnO | Oxidizable Amines | Yellow on Purple | Basic amines oxidize easily. |

Troubleshooting & FAQs

Q1: My compound is "streaking" from the baseline to the solvent front. What is wrong?

-

Diagnosis: This is classic "column overload" combined with silanol interaction.

-

Fix:

-

Increase Modifier: If using 1% TEA, boost to 2% or switch to Ammonia (a stronger base).

-

Switch Phase: Move to Amine-functionalized silica.

-

Check Solubility: If the compound is precipitating on the column, streakiness is inevitable. Ensure the sample is fully soluble in the mobile phase.

-

Q2: I used DCM/MeOH/NH4OH, but the pressure spiked and the column leaked.

-

Cause: Exothermic reaction and immiscibility. Mixing MeOH and DCM is endothermic, but adsorption of MeOH onto silica is exothermic. Furthermore, aqueous ammonia can cause water to phase-separate inside the column if the MeOH ratio drops too low.

-

Fix: Use 7N Ammonia in Methanol (anhydrous) instead of aqueous ammonium hydroxide. This prevents water plugs and pressure spikes [3].

Q3: My product is stuck at the baseline even with 20% MeOH.

-

Diagnosis: The compound is likely a salt (e.g., HCl salt) or too polar for normal phase.

-

Fix:

-

Free Base It: Wash the organic layer with saturated

or -

Reverse Phase: Switch to a C18 column using a high pH buffer (10mM Ammonium Bicarbonate, pH 10). At high pH, the amine is neutral and retains well on C18 [4].

-

Q4: Can I use solid loading for aminopiperidines?

-

Answer: Yes, but be careful.

-

Risk: If you dry-load onto standard silica, the amine will bind tightly to that silica plug.

-

Protocol: Dry load onto Celite or Amine-functionalized silica instead of standard silica. This ensures the compound releases into the mobile phase immediately.

Visualizing the Interaction

Understanding why we add modifiers allows you to troubleshoot effectively.

Figure 2: Mechanism of action. Modifiers (TEA/NH3) saturate the acidic silanol sites, forcing the target aminopiperidine to remain in the mobile phase for effective separation.

References

-

Biotage. (2023).[7] Is there an easy way to purify organic amines? Retrieved from [Link]

-

Teledyne ISCO. (2018). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

-

Restek. (2018).[9] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. reddit.com [reddit.com]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotage.com [biotage.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Technical Deep Dive: Optimizing Mass Spectrometry Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Executive Summary: The Analytical Challenge

N-methyl-1-(pyridin-4-yl)piperidin-4-amine (NMPPA) represents a critical pharmacophore often found in Janus kinase (JAK) inhibitors, antihistamines, and novel GPCR ligands. Its structure—comprising a basic pyridine ring coupled to a piperidine core with a secondary amine tail—presents unique analytical challenges:

-

High Polarity: The secondary amine and pyridine nitrogen create multiple protonation sites, leading to poor retention on standard C18 columns.

-

Peak Tailing: Strong interaction with residual silanols on silica-based columns often degrades peak symmetry.

-

Matrix Interference: Its low molecular weight (MW ~191 Da) places it in a noisy region of the mass spectrum, susceptible to interference from solvent clusters and endogenous plasma components.

This guide evaluates the performance of Triple Quadrupole (QqQ) LC-MS/MS (the industry standard) against High-Resolution Mass Spectrometry (HRMS) and UV detection, establishing a robust, self-validating protocol for quantification in biological matrices.

Comparative Analysis: Selecting the Right Tool

For drug development professionals, the choice of detector dictates the assay's sensitivity and selectivity. The following table contrasts the performance of the recommended QqQ method against common alternatives.

Table 1: Performance Comparison of Analytical Platforms

| Feature | Triple Quadrupole (QqQ) MS/MS (Recommended) | Q-TOF / Orbitrap (HRMS) | HPLC-UV (Diode Array) |

| Primary Application | Trace Quantification (PK/PD) | Metabolite ID / Impurity Profiling | Purity Assay (Raw Material) |

| Sensitivity (LLOQ) | High (0.1–0.5 ng/mL) | Moderate (1–5 ng/mL) | Low (>100 ng/mL) |

| Selectivity | Excellent (MRM Mode) | High (Exact Mass) | Poor (Non-specific at <250nm) |

| Linear Dynamic Range | 4–5 Orders of Magnitude | 3–4 Orders of Magnitude | 2–3 Orders of Magnitude |

| Throughput | < 3.0 min / sample | 5–10 min / sample | 10–15 min / sample |

| Matrix Tolerance | High (Specific Transitions) | Moderate | Low (Co-eluting peaks interfere) |

Expert Insight: While HRMS is superior for identifying unknown metabolites, QqQ in MRM mode is the only viable option for pharmacokinetic (PK) studies where sensitivity below 1 ng/mL is required. HPLC-UV is insufficient for biological matrices due to the lack of a strong chromophore beyond the pyridine ring (λmax ~254 nm) and low sensitivity.

The "Product": Validated LC-MS/MS Protocol

This protocol is designed as a self-validating system . It incorporates an isotopically labeled internal standard (SIL-IS) to correct for matrix effects and recovery variations, ensuring Data Integrity (ALCOA+ principles).

Chemical Mechanism & Ionization[1]

-

Formula: C₁₁H₁₇N₃

-

Exact Mass: 191.1422 Da

-

Ionization Mode: Electrospray Ionization (ESI) Positive.[1]

-

Mechanism: The molecule possesses two highly basic sites: the piperidine nitrogen (

) and the secondary amine (

Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often too dirty for polar amines, leading to ion suppression. Mixed-Mode Cation Exchange (MCX) SPE is chosen to lock onto the basic amine, allowing rigorous washing of interferences.

-

Aliquot: 50 µL Plasma + 10 µL Internal Standard (NMPPA-d3 or similar analog).

-

Dilute: Add 200 µL 2% Formic Acid (Ionizes the amine).

-

Load: MCX SPE Cartridge (30 mg).

-

Wash 1: 2% Formic Acid (Removes proteins/salts).

-

Wash 2: Methanol (Removes neutrals/hydrophobics).

-

Elute: 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

-

Reconstitute: Evaporate and dissolve in Mobile Phase A/B (90:10).

Chromatographic Conditions

Rationale: Standard acidic C18 methods fail to retain polar amines. We utilize a High-pH Reverse Phase strategy. The high pH (using Ammonium Bicarbonate, pH 10) deprotonates the secondary amine, increasing hydrophobicity and retention on the C18 column, resulting in sharper peaks.

-

Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on collision-induced dissociation (CID) energy ramps.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin of Fragment |

| NMPPA (Quant) | 192.2 | 161.1 | 22 | Neutral loss of Methylamine (-31 Da) |

| NMPPA (Qual) | 192.2 | 113.1 | 35 | Cleavage of Piperidine-Pyridine bond |

| NMPPA (Qual) | 192.2 | 79.0 | 45 | Pyridine Ring cation |

| IS (d3-Analog) | 195.2 | 164.1 | 22 | Loss of CD3-Amine |

Visualization of Signaling & Workflow

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow from sample extraction to data output, highlighting critical decision points for quality control.

Caption: Figure 1: Step-by-step analytical workflow ensuring data integrity through internal standardization and specific extraction protocols.

Figure 2: Fragmentation Pathway (Mechanistic)

Understanding the fragmentation is vital for troubleshooting interferences. The primary transition involves the loss of the N-methyl amine tail.

Caption: Figure 2: Proposed fragmentation pathway of NMPPA under Collision Induced Dissociation (CID).

Experimental Validation Data (Simulated)

To demonstrate the "Trustworthiness" of this protocol, the following performance metrics are typical for this scaffold using the described method.

| Metric | Result | Acceptance Criteria |

| Linearity (r²) | > 0.998 | > 0.990 |

| LLOQ | 0.2 ng/mL | S/N > 10:1 |

| Precision (CV%) | 4.5% (at LLOQ) | < 20% |

| Accuracy (RE%) | ± 6.2% | ± 15% |

| Matrix Effect | 98% (Normalized to IS) | 85-115% |

Troubleshooting Tip: If sensitivity drops, check the ESI capillary voltage . For basic amines, a lower voltage (1.5 - 2.5 kV) often yields better signal-to-noise than standard 3.5 kV by reducing background noise from solvent clusters.

References

-

Reckers, A. et al. (2021). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite DM-6705. Journal of Chromatography B.

-

BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Phenyl-4-piperidinamine. NIST Chemistry WebBook.

-

Saw, Y. L. et al. (2023).[3] Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science.

-

Otsuka Pharmaceutical Co. (2015).[4] Pharmacokinetics and Metabolism of Delamanid in Animals and Humans. Drug Metabolism and Disposition.[4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Navigating the Chromatographic Maze: A Comparative Guide to the HPLC Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical compounds is paramount. N-methyl-1-(pyridin-4-yl)piperidin-4-amine, a key building block in medicinal chemistry, presents a common analytical challenge due to its polar and basic nature. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this compound, offering a well-defined protocol and exploring alternative strategies supported by experimental data and established chromatographic principles.

The inherent characteristics of this compound, specifically its basic piperidine and pyridine nitrogens, can lead to poor peak shape and insufficient retention on traditional reversed-phase columns. This is often due to strong interactions with residual silanols on the silica-based stationary phase. Therefore, selecting an appropriate chromatographic method is crucial for achieving accurate and reliable quantification.

Primary Recommended Method: Reversed-Phase HPLC

A validated reversed-phase HPLC (RP-HPLC) method has been established for the purity analysis of this compound, demonstrating good peak shape and resolution.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation: HPLC system equipped with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Retention Time (Main Peak) | 5.8 min |

Source: Adapted from BenchChem

Causality Behind Experimental Choices:

-

C18 Column: The workhorse of reversed-phase chromatography, the C18 stationary phase provides a hydrophobic environment for the retention of analytes.

-

Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA to the mobile phase is a critical decision for analyzing basic compounds like this compound. TFA serves a dual purpose: it acidifies the mobile phase to ensure the amine functional groups are protonated, and it acts as an ion-pairing reagent, forming a neutral complex with the protonated analyte. This complex has a greater affinity for the non-polar stationary phase, leading to improved retention and peak shape.

-

Acetonitrile/Water Gradient: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.

-

UV Detection at 210 nm: The pyridine moiety in the analyte provides a chromophore that allows for sensitive detection at low UV wavelengths.

Caption: Figure 1: Standard RP-HPLC Workflow

Comparative Analysis of Alternative HPLC Strategies

While the standard RP-HPLC method with an ion-pairing agent is effective, alternative strategies can offer advantages in terms of selectivity, compatibility with mass spectrometry, and analysis of highly polar related substances.

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that exhibit more than one retention mechanism, such as a combination of reversed-phase and ion-exchange properties.[1][2] This approach is particularly well-suited for the analysis of polar and ionizable compounds.[3]

-

Principle: A mixed-mode column, for instance, with both C18 chains and embedded cation-exchange groups, can retain this compound through both hydrophobic interactions and electrostatic interactions with the protonated amine groups.[4]

-

Advantages: This dual retention mechanism can provide unique selectivity and improved retention for polar basic compounds without the need for ion-pairing reagents in the mobile phase.[1] This makes MMC highly compatible with mass spectrometry (MS) detection.

-

Considerations: Method development can be more complex as retention is influenced by mobile phase pH, ionic strength, and organic solvent content.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

-

Principle: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. Polar compounds, like the target analyte, are more strongly retained.

-

Advantages: HILIC is excellent for retaining very polar compounds that show little to no retention in reversed-phase chromatography.[5] The high organic content of the mobile phase can also enhance ionization efficiency in MS detection.

-

Considerations: Careful control of the mobile phase water content is crucial for reproducible results. Column equilibration times can also be longer compared to RP-HPLC.

High pH Reversed-Phase Chromatography

Modern HPLC columns with hybrid particle technology allow for the use of mobile phases with high pH (up to 12).[4]

-

Principle: By raising the pH of the mobile phase above the pKa of the analyte's basic functional groups, the compound becomes neutral. In its neutral form, the analyte is more hydrophobic and exhibits stronger retention on a C18 column without the need for an ion-pairing agent.

-

Advantages: This approach can significantly improve peak shape for basic compounds and offers an alternative selectivity to low pH methods. It is also compatible with MS detection.

-

Considerations: Requires a pH-stable HPLC column to prevent degradation of the stationary phase.

Method Comparison Summary

| Feature | Standard RP-HPLC (with TFA) | Mixed-Mode Chromatography | HILIC | High pH RP-HPLC |

| Primary Retention Mechanism | Hydrophobic & Ion-Pairing | Hydrophobic & Ion-Exchange | Partitioning into aqueous layer | Hydrophobic |

| Best Suited For | General purity analysis of basic compounds. | Polar and ionizable compounds. | Very polar compounds. | Basic compounds, offering alternative selectivity. |

| MS Compatibility | Poor (TFA suppresses ionization) | Excellent | Good | Good |

| Key Advantage | Widely established and understood. | Unique selectivity without ion-pairing. | Strong retention of polar analytes. | Improved peak shape for bases without ion-pairing. |

| Key Disadvantage | MS incompatibility, potential for TFA to remain in the system. | More complex method development. | Sensitive to mobile phase water content. | Requires specialized pH-stable columns. |

Advanced Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or metabolites, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.

A highly sensitive and selective LC-MS/MS method has been developed for the trace-level quantification of a related compound, 1-nitroso piperidin-4-amine.[6] This demonstrates the applicability of this technique for the analysis of piperidine derivatives.

-

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and detected by a mass spectrometer. By selecting the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion (Multiple Reaction Monitoring - MRM), unparalleled selectivity and sensitivity can be achieved.

-

Advantages: Extremely low limits of detection (LOD) and quantification (LOQ), often in the ng/mL range.[6] It provides structural confirmation and can distinguish between compounds with the same retention time but different masses.

-

Considerations: Higher instrumentation cost and complexity. Matrix effects can influence ionization and require careful method validation.

Caption: Figure 2: Decision Tree for Method Selection

Conclusion

The analysis of this compound by HPLC is readily achievable with a well-developed reversed-phase method utilizing an ion-pairing agent, yielding a retention time of approximately 5.8 minutes under the specified conditions. However, for applications requiring higher sensitivity, MS compatibility, or alternative selectivity for complex sample matrices, methods such as mixed-mode chromatography, HILIC, or high pH reversed-phase chromatography present powerful alternatives. For ultimate performance in trace analysis, LC-MS/MS is the undisputed choice. The selection of the optimal analytical method should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

-

Lemasson, E., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 22-33. Available at: [Link]

-

Dr. Maisch GmbH. Mixed Mode HPLC Columns. [Online]. Available at: [Link]

-

SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Online]. Available at: [Link]

-

Phenomenex. (2017). Polar, mixed-mode selectivities added to Luna HPLC/UHPLC column line. Press Release. Available at: [Link]

-

Rao, P., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis, 11(11s), 200-209. Available at: [Link]

-

Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Online]. Available at: [Link]

Sources

- 1. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Mixed Mode â Dr. Maisch [dr-maisch.com]

- 4. helixchrom.com [helixchrom.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

Spectral Fingerprinting of Pyridyl Piperidine Scaffolds: A Comparative Guide

Executive Summary

The pyridyl piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., loratadine), antipsychotics, and analgesics.[1] While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a distinct advantage in rapid solid-state form identification (polymorphs/salts) and functional group verification during process development.[1]

This guide objectively compares FT-IR against Raman spectroscopy and Density Functional Theory (DFT) modeling, providing a validated workflow for interpreting the complex vibrational overlap between the pyridine aromatic system and the piperidine alicyclic ring.

Part 1: Strategic Comparison of Analytical Techniques

In the analysis of heterocyclic amines, no single technique is sufficient. The following table contrasts FT-IR with its primary alternatives to justify experimental choices.

Table 1: Comparative Performance Matrix

| Feature | FT-IR (Mid-IR) | Raman Spectroscopy | DFT Calculation (B3LYP) |

| Primary Utility | Detection of polar functional groups (C=N, N-H) and salt formation verification.[1] | Identification of symmetric ring vibrations (C-C) and skeletal breathing modes. | Prediction of complex mixed-mode vibrations and band assignment validation. |

| Pyridine Sensitivity | High: Excellent resolution of C=N stretching (~1600-1580 cm⁻¹). | Very High: Dominant ring breathing mode (~990 cm⁻¹) is the strongest signal.[1] | Variable: Requires scaling factors (~0.96-0.98) to match experimental data. |

| Piperidine Sensitivity | Moderate: "Bohlmann bands" (2700-2800 cm⁻¹) are diagnostic for stereochemistry. | Low: Aliphatic C-H signals often obscured or weak. | High: Essential for distinguishing chair/boat conformer energies. |

| Sample Constraints | Strong water absorption; requires dry samples (ATR/KBr). | Water transparent; fluorescence from impurities can swamp signal. | Computationally expensive for large molecules; requires crystal structure. |

| Throughput | High: ATR allows <1 min analysis. | Medium: Focus/exposure time varies. | Low: Hours/days per molecule. |

Expert Insight: While Raman is superior for observing the symmetric "breathing" of the pyridine ring, FT-IR is the preferred method for monitoring the protonation state of the nitrogen atoms—a critical quality attribute in drug salt selection.

Part 2: Detailed Spectral Interpretation

The IR spectrum of a pyridyl piperidine is defined by the interaction between the electron-deficient aromatic pyridine and the electron-rich alicyclic piperidine.

The Pyridine "Quadrant" (1600–1430 cm⁻¹)

The pyridine ring exhibits four characteristic stretching bands in this region, often referred to as the "quadrant stretching" modes.[1] These are diagnostic and sensitive to substitution patterns.[2]

-

Band I (~1600 cm⁻¹): C=C/C=N asymmetric stretch. Often split into two peaks if the symmetry is lowered by substitution.

-

Band II (~1580 cm⁻¹): Aromatic ring vibration. Intensity varies based on electron-donating/withdrawing substituents.

-

Band III (~1480 cm⁻¹): C-C/C-N stretch. Usually sharp and strong.

-

Band IV (~1440 cm⁻¹): Skeletal ring vibration. Crucial Marker: This band often shifts significantly (+10-20 cm⁻¹) upon salt formation (protonation of the pyridine nitrogen).

Piperidine & The "Bohlmann Bands" (2800–2700 cm⁻¹)

A common error is dismissing the region below 3000 cm⁻¹ as generic "aliphatic C-H stretching."[1] For piperidines, this region contains stereochemical data.[3]

-

Mechanism: When the lone pair of the piperidine nitrogen is antiperiplanar to adjacent axial C-H bonds, electron density is donated into the C-H antibonding orbital (

).[1] -

Observation: This weakens the C-H bond, lowering its vibrational frequency to 2700–2800 cm⁻¹ .

-

Interpretation: The presence of these "Bohlmann bands" confirms the piperidine ring is in a specific chair conformation with the lone pair axially oriented. Their disappearance often signals protonation (salt formation) or N-oxidation.[1]

The Salt Shift Effect (Free Base vs. HCl Salt)

In drug development, distinguishing the free base from the hydrochloride salt is vital.

-

Free Base: Sharp pyridine bands (1600-1430 cm⁻¹); distinct Bohlmann bands (<2800 cm⁻¹).

-

HCl Salt:

-

Broadening: Formation of a broad N-H⁺ stretching band (~2500–3000 cm⁻¹), often overlapping C-H stretches.

-

Pyridine Shift: The ~1440 cm⁻¹ band shifts to ~1460 cm⁻¹; the ~1580 cm⁻¹ band increases in intensity.

-

Loss of Bohlmann Bands: The nitrogen lone pair is engaged in bonding, eliminating the orbital overlap effect.

-

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility.

Reagents & Equipment:

-

FT-IR Spectrometer (cooled MCT or standard DTGS detector).[1]

-

Diamond or ZnSe ATR crystal.

-

Reference Standard: Polystyrene film (for wavenumber calibration).

Step-by-Step Methodology:

-

System Validation: Collect a background spectrum (air). Verify energy throughput is >95% of the clean crystal baseline. Scan Polystyrene; confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

-

Sample Prep: Ensure the sample is a dry, fine powder. Coarse crystals can cause poor contact, leading to weak intensity and distorted peak shapes (Christiansen effect).

-

Deposition: Place ~5-10 mg of sample on the ATR crystal.

-

Compression: Apply pressure using the anvil arm. Critical: Monitor the live preview. Increase pressure until peak heights stabilize (saturation).

-

Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

-

Cleaning: Clean crystal with isopropanol. Validation: Run a "blank" scan to ensure no cross-contamination (peaks should be <0.5% T).

Part 4: Interpretation Workflow & Logic

The following diagram outlines the decision logic for interpreting an unknown pyridyl piperidine spectrum.

Caption: Logical workflow for distinguishing free base pyridyl piperidines from their salt forms using key spectral markers.

Part 5: Technique Selection Strategy

When to use IR vs. Raman vs. DFT in a development pipeline.

Caption: Decision matrix for selecting the optimal vibrational spectroscopy technique based on the specific analytical hurdle.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general band assignment).

-

Bohlmann, F. (1958).[3] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91(10), 2157-2167. (Foundational paper on Bohlmann bands/stereochemistry).

-

National Institute of Standards and Technology (NIST). Pyridine Hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] (Authoritative reference for salt form spectra).

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

-

Baran, J., et al. (2020).[1] "Experimental and DFT Calculated IR Spectra of Guests in Zeolites." The Journal of Physical Chemistry C. (Methodology for DFT scaling factors and pyridine analysis).[1]

Sources

Comparative Guide: 13C NMR Analysis of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of N-methyl-1-(pyridin-4-yl)piperidin-4-amine .

Executive Summary

This compound (C₁₁H₁₇N₃) represents a critical pharmacophore in medicinal chemistry, particularly as a building block for JAK inhibitors and GPCR ligands. Its structure combines an electron-deficient pyridine ring with an electron-rich piperidine core, creating a distinct "push-pull" electronic system.

This guide provides a comparative spectral analysis , distinguishing the target compound from its common synthetic precursors (e.g., N-methylpiperidin-4-amine) and regioisomers (e.g., pyridin-2-yl analogues). The data presented below synthesizes fragment-based experimental shifts and chemometric predictions to serve as a robust reference for structural validation.

Structural & Electronic Context

To accurately interpret the 13C NMR data, one must understand the two distinct magnetic environments within the molecule:

-

The Pyridine Ring (Aromatic Region): The nitrogen at position 1 of the piperidine ring acts as a strong electron donor (+M effect) into the pyridine ring at the 4-position. This significantly shields the ortho carbons (C3/C5 of pyridine) relative to unsubstituted pyridine.

-

The Piperidine Ring (Aliphatic Region): The piperidine ring is functionalized at two ends. The C4 position bears an N-methylamino group, creating a methine signal significantly downfield (~55-58 ppm).

Visualization: Structural Numbering & Logic

Figure 1: Connectivity and predicted chemical shift environments (ppm) for this compound.

Comparative 13C NMR Data

The following table contrasts the target molecule with its key precursor, N-methylpiperidin-4-amine . This comparison allows researchers to confirm the successful N-arylation of the piperidine nitrogen.

Solvent: DMSO-d₆ (Reference: 39.5 ppm) | Frequency: 100-150 MHz

| Carbon Position | Assignment | Target Molecule (δ ppm) | Precursor (N-Me-piperidin-4-amine) | Shift Change (Δδ) | Mechanistic Explanation |

| Pyridine C2, C6 | Aromatic CH | 149.5 - 150.5 | Absent | N/A | Alpha to Pyridine Nitrogen (Deshielded). |

| Pyridine C4 | Quaternary C | 153.0 - 154.5 | Absent | N/A | Ipso carbon attached to Piperidine N. |

| Pyridine C3, C5 | Aromatic CH | 107.5 - 109.0 | Absent | N/A | Beta to Pyridine N; Shielded by Piperidine lone pair donation. |

| Piperidine C4' | Methine (CH) | 55.5 - 57.0 | 56.2 | ~0 | Environment relatively unchanged by distal N-arylation. |

| Piperidine C2', C6' | Methylene (CH₂) | 45.0 - 47.0 | ~43.5 | +2-3 ppm | Key Indicator: Deshielding due to attachment to aromatic ring. |

| N-Methyl | Methyl (CH₃) | 32.5 - 34.0 | 33.1 | ~0 | Characteristic N-methyl signal. |

| Piperidine C3', C5' | Methylene (CH₂) | 29.5 - 31.0 | ~31.5 | -1 ppm | Minor conformational shielding. |

Analyst Note: The most diagnostic feature of the target molecule is the appearance of the Pyridine C3/C5 signal at ~108 ppm . In a standard pyridine, these carbons appear at ~124 ppm. The upfield shift of ~16 ppm confirms the strong electron-donating effect of the piperidine nitrogen, validating the C4-N1 linkage.

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data acquisition and avoid common artifacts (such as missing quaternary carbons), follow this optimized protocol.

Sample Preparation

-

Mass: Weigh 15–20 mg of the solid amine.

-

Solvent: Dissolve in 0.6 mL DMSO-d₆ .

-

Why DMSO? Chloroform (CDCl₃) may cause broadening of the NH signal or salt formation if trace acid is present. DMSO ensures solubility of the polar pyridine-amine system.

-

-

Additive (Optional): If peaks are broad due to restricted rotation or proton exchange, add 1 drop of D₂O to collapse exchangeable protons, though this is rarely needed for 13C.

Acquisition Parameters (Bruker/Varian)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

-

Reasoning: The quaternary carbon (Pyridine C4) has a long T1 relaxation time. A short D1 will suppress this signal, leading to misinterpretation.

-

-

Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary carbons clearly from baseline noise.

-

Temperature: 298 K (25°C).

Workflow Diagram

Figure 2: Analytical workflow for validating the quaternary pyridine carbon.

Troubleshooting & Impurity Profiling

In a drug development context, distinguishing the target from regioisomeric impurities is vital.

| Impurity / Isomer | Key Spectral Differentiator (13C) |

| Pyridin-2-yl Isomer | The "shielded" beta-carbons (C3/C5) will lose symmetry. Instead of one signal at ~108 ppm, you will see multiple distinct signals in the 105–120 ppm range due to the lack of C2v symmetry. |

| Des-methyl Analog | Absence of the signal at ~33 ppm . The Piperidine C4 signal will also shift upfield by ~6-8 ppm (to ~48 ppm) due to the loss of the methyl group (beta-effect). |

| Residual Pyridine | Unsubstituted pyridine shows C2/C6 at ~150 ppm but C3/C5 at 124 ppm (not 108 ppm). |

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on pyridine and piperidine rings).

-

Reich, H. J. 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin. Link (Authoritative database for heterocyclic shifts).

- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (Used for fragment validation of N-methylpiperidine and 4-aminopyridine).

-

BenchChem. Spectroscopic Comparison of 4-(Piperidin-4-yl)aniline Analogues.Link (Methodology for comparative NMR analysis of piperidine scaffolds).

Differentiating N-methyl-1-(pyridin-4-yl)piperidin-4-amine from regioisomers

Regio-Analytic Guide: Definitive Characterization of N-methyl-1-(pyridin-4-yl)piperidin-4-amine

Executive Summary & Technical Context

In the synthesis of This compound (Target Molecule), a common synthetic route involves the Nucleophilic Aromatic Substitution (

The Problem: Reactions involving pyridine electrophiles often yield regioisomeric byproducts due to "cine-substitution" (via aryne intermediates) or non-selective coupling if the starting material purity is compromised (e.g., presence of 2-chloropyridine or 3-chloropyridine impurities).

The Challenge:

The target molecule and its regioisomers (2-yl and 3-yl variants) are isobaric (

Analytical Strategy: The Logic of Differentiation

The differentiation strategy relies on the symmetry elements of the pyridine ring.

A. NMR Spectroscopy (The Gold Standard)

The substitution pattern on the pyridine ring dictates the spin system observed in the aromatic region.

-

Target (4-yl isomer): Possesses a

axis of symmetry through the N1-C4 axis. -

Impurity (2-yl isomer): Asymmetric.

-

Impurity (3-yl isomer): Asymmetric.

-

Diagnostic Signal:

- ppm (H2): Singlet-like (narrow doublet).

- ppm (H6): Doublet.[6]

-

Key Feature: The isolated "singlet" at H2 is unique to the 3-substituted isomer.

-

B. Chromatographic Separation (UPLC-MS)

Pyridine isomers exhibit distinct pKa values, influencing retention time (

-

4-amino-pyridine derivatives: Most basic (pKa

9.1). -

2-amino-pyridine derivatives: Less basic (pKa

6.8). -

3-amino-pyridine derivatives: Least basic (pKa

6.0).

Prediction: In a basic mobile phase (pH 10, Ammonium Bicarbonate), the 4-yl isomer will be less ionized than in acidic media, but its high polarity often leads to earlier elution on C18 compared to the 2-yl isomer, which can form intramolecular H-bonds (if primary amines are present) or interact differently with the stationary phase.

Visualization of Analytical Workflow

The following diagram outlines the decision tree for confirming the regioisomer identity.

Caption: Analytical decision tree for differentiating pyridine regioisomers based on NMR symmetry elements.

Comparative Data Table

| Feature | 4-yl Isomer (Target) | 2-yl Isomer (Impurity) | 3-yl Isomer (Impurity) |

| Symmetry | |||

| Aromatic Protons | 4 protons, 2 environments | 4 protons, 4 environments | 4 protons, 4 environments |

| Coupling Pattern | Two Doublets ( | Multiplets (d, t, dd, td) | Singlet (H2), d, d, dd |

| H2/H6 Shift | H6: | H2: | |

| pKa (Pyridine N) | ~9.1 (Most Basic) | ~6.8 | ~6.0 |

| UPLC Retention | Distinct (Method Dependent) | Distinct | Distinct |

Detailed Experimental Protocols